
5-(1h-Indol-3-ylmethyl)imidazolidine-2,4-dione
Vue d'ensemble
Description
5-(1h-Indol-3-ylmethyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C12H11N3O2 . It is a derivative of imidazolidine-2,4-dione, which is substituted with an indole group .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C12H11N3O2/c16-11-10 (14-12 (17)15-11)5-7-6-13-9-4-2-1-3-8 (7)9/h1-6,13H, (H2,14,15,16,17) . This indicates the presence of 12 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms in the molecule . Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 229.23 g/mol . It has a topological polar surface area of 74 Ų, indicating its polarity . The compound also has a rotatable bond count of 2, which can influence its conformational flexibility .Applications De Recherche Scientifique
Anti-Cancer Properties
Aplysinopsin analogs, closely related to 5-(1H-Indol-3-ylmethyl)imidazolidine-2,4-dione, have been synthesized and show significant anti-proliferative activity against various cancer cell lines. These compounds, including some analogs of 5-(1H-Indol-3-ylmethyl)imidazolidine-2,4-dione, demonstrated potent inhibition against breast and lung cancer cell lines, with certain analogs exhibiting better efficacy than 5-fluorouracil in tests against MCF-7 cells (Reddy et al., 2010).
Radiosensitization Activity
Derivatives of 5-(1H-Indol-3-ylmethyl)imidazolidine-2,4-dione have been investigated for their radiosensitizing properties. Studies revealed that certain analogs significantly enhance the sensitivity of HT-29 cell lines to radiation, indicating potential use in cancer therapy (Reddy et al., 2010).
DNA Binding and Antitumor Activities
Several indole derivatives, including those with imidazolidine rings, have been synthesized and evaluated for their ability to interact with DNA and exhibit antitumor activities. One specific derivative, 5-(1H-Indol-3-ylmethylene)-thiazolidin-2,4-dione, showed promising results against breast cancer lines, suggesting potential for development as an antitumor agent (Lafayette et al., 2017).
Anti-inflammatory Properties
The indole-hydantoin derivative 5-(1H-indole-3-ylmethylene) imidazolidine-2,4-dione has demonstrated significant anti-inflammatory activity. This compound inhibited LPS-induced inflammatory responses in murine macrophage-like cells, suggesting potential as an anti-inflammatory drug (Lin et al., 2021).
Anti-HIV Activity
Novel derivatives of 5-(1H-Indol-3-ylmethyl)imidazolidine-2,4-dione have been synthesized and tested for their inhibitory activity against HIV-1 replication. Some compounds exhibited potent anti-HIV activities, significantly reducing HIV-1IIIB replication in MT-2 cells, highlighting their potential as HIV-1 fusion inhibitors (Ibrahim et al., 2020).
Propriétés
IUPAC Name |
5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-11-10(14-12(17)15-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6,10,13H,5H2,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUREKIGAKIKIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80287630 | |
| Record name | 5-(1h-indol-3-ylmethyl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80287630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49672731 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(1h-Indol-3-ylmethyl)imidazolidine-2,4-dione | |
CAS RN |
21753-16-2 | |
| Record name | NSC51848 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51848 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(1h-indol-3-ylmethyl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80287630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



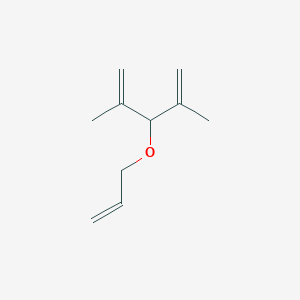
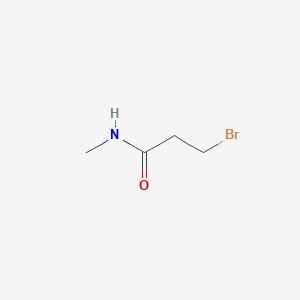
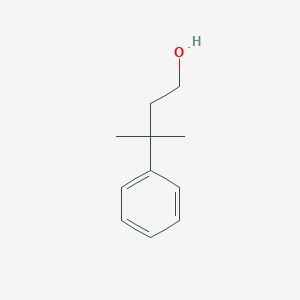
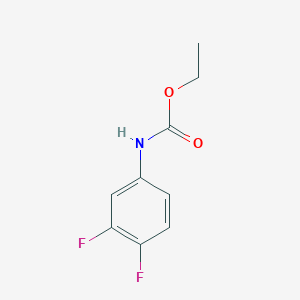
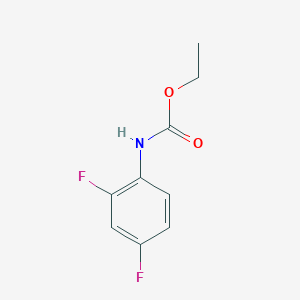
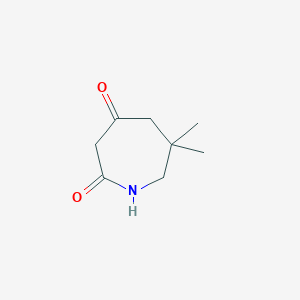

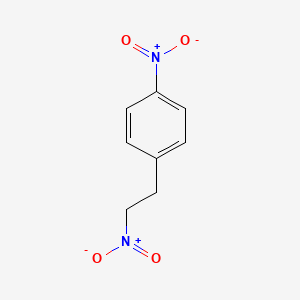
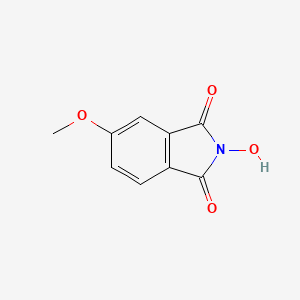

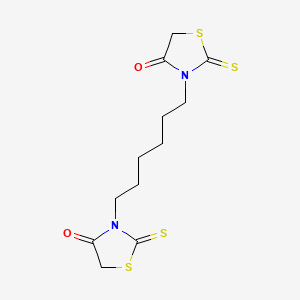
![6-Iodoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B3049672.png)
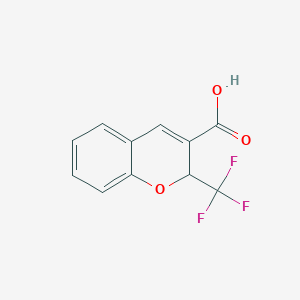
![6-Hydrazino[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B3049677.png)